BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE
Overview
Description
BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE is an organic compound that belongs to the class of isothiazolinones. These compounds are known for their antimicrobial properties and are widely used as preservatives in various industrial and consumer products .
Preparation Methods
The synthesis of BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE typically involves the reaction of benzisothiazolinone with butyl 4-aminobenzoate under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzisothiazolinone moiety is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects in treating bacterial and fungal infections.
Mechanism of Action
The antimicrobial activity of BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism of action makes it effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Similar compounds to BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE include:
Methylisothiazolinone: Another isothiazolinone compound with similar antimicrobial properties.
Chloromethylisothiazolinone: Known for its use in combination with methylisothiazolinone as a preservative.
Properties
IUPAC Name |
butyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-2-3-12-24-18(21)13-8-10-14(11-9-13)19-17-15-6-4-5-7-16(15)25(22,23)20-17/h4-11H,2-3,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKEGYQVYULIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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